Anisodamine hydrobromide, also known as anisodamine (hydrobromide), is a compound derived from the Chinese herb Anisodus tanguticus. [] It is classified as an anticholinergic drug, specifically a muscarinic receptor antagonist. [, ] In scientific research, anisodamine hydrobromide is primarily studied for its potential therapeutic benefits in various conditions related to inflammation, oxidative stress, and microcirculation. [, , , , , , , ]
Anisodamine hydrobromide primarily acts as a muscarinic receptor antagonist, blocking the action of acetylcholine at these receptors. [] This antagonism is believed to contribute to its effects on smooth muscle relaxation and microcirculation improvement. [, , ] Additionally, anisodamine hydrobromide has been shown to possess anti-inflammatory properties, potentially through the suppression of pro-inflammatory cytokines like TNF-α and IL-6. [, ] It has also demonstrated antioxidant effects by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) levels. [, ] Further research is needed to fully elucidate the detailed molecular mechanisms underlying these effects.
Sepsis and Septic Shock: Studies have shown that anisodamine hydrobromide can alleviate organ injury in septic models, potentially by suppressing pro-inflammatory cytokines and oxidative stress. [, , , ] It may also help improve microcirculation and reduce mortality in septic shock. []
Acute Kidney Injury: Anisodamine hydrobromide has demonstrated protective effects against acute kidney injury induced by lipopolysaccharide, suggesting potential therapeutic benefits in this area. [, ]
Acute Lung Injury: Research indicates that anisodamine hydrobromide can alleviate acute lung injury in septic models, potentially by inhibiting apoptosis and pyroptosis. []
Myocardial Injury: Preconditioning with anisodamine hydrobromide has shown protective effects against myocardial ischemia-reperfusion injury in rabbit models. []
Microvascular Endothelial Cell Injury: Anisodamine hydrobromide may protect microvascular endothelial cells from injury caused by lipopolysaccharide, potentially by preserving the integrity of the glycocalyx. []
COVID-19: While preliminary, some research suggests potential benefits of anisodamine hydrobromide in treating COVID-19 patients, particularly in improving respiratory function. []
Other Applications: Anisodamine hydrobromide has also been explored for its potential in treating conditions like alveobronchiolitis in infants, diabetic foot, and coronary microvascular dysfunction. [, , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: